molecular formula C13H7Cl3O2S B12444634 (5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone

(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone

Cat. No.: B12444634
M. Wt: 333.6 g/mol
InChI Key: CGTUJJRYSORRQM-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone is a complex organic compound that features a thiophene ring substituted with a chlorine atom and an oxirane ring attached to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2,4-dichlorophenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chlorothiophen-2-yl)[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone is unique due to its combination of a thiophene ring and an oxirane ring, which imparts distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other related compounds.

Properties

Molecular Formula

C13H7Cl3O2S

Molecular Weight

333.6 g/mol

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(2,4-dichlorophenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C13H7Cl3O2S/c14-6-1-2-7(8(15)5-6)12-13(18-12)11(17)9-3-4-10(16)19-9/h1-5,12-13H

InChI Key

CGTUJJRYSORRQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2C(O2)C(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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